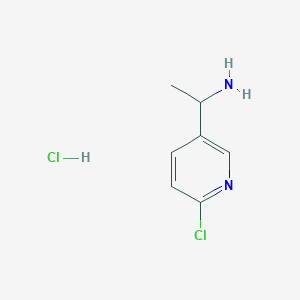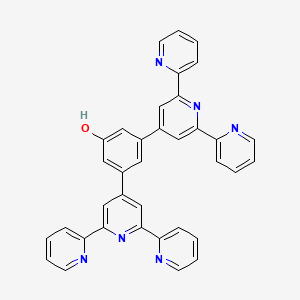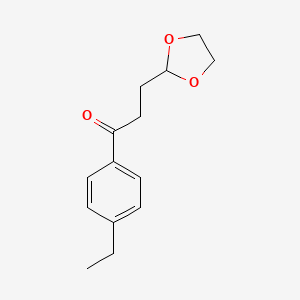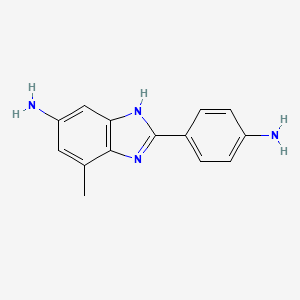
2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine is a chemical compound with the molecular formula C13H12N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as vacuum filtration, washing with ethyl acetate, and recrystallization from ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, tert-butylhydroperoxide (TBHP) is used as an oxidant in some reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as gas separation membranes.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by perturbing bacterial cell membranes and binding to intracellular targets . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A similar compound with slight structural differences.
2-(4-Aminophenyl)benzothiazole derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-7-methyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H14N4/c1-8-6-11(16)7-12-13(8)18-14(17-12)9-2-4-10(15)5-3-9/h2-7H,15-16H2,1H3,(H,17,18) |
Clé InChI |
BSIXHXYTBOQOHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(N2)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


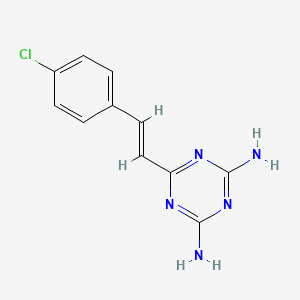

![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
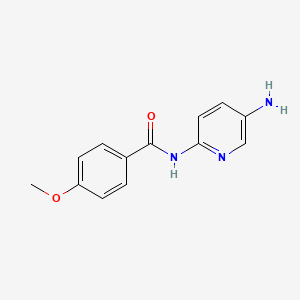
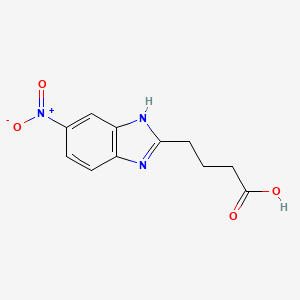
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
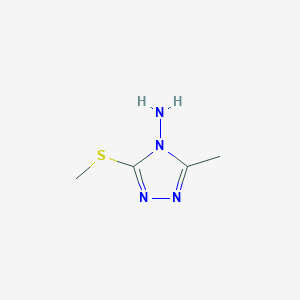
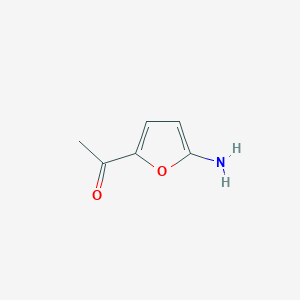
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)
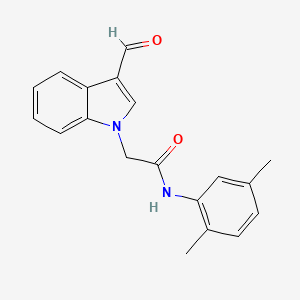
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
